

Technical Guide: Thermodynamic Characterization of 3-(Difluoromethoxy)-4-fluorophenol

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Compound of Interest

Compound Name: 3-(difluoromethoxy)-4-fluorophenol

CAS No.: 1185836-56-9

Cat. No.: B6284753

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Executive Summary & Molecular Architecture^{[1][2]} ^[3]

3-(Difluoromethoxy)-4-fluorophenol represents a specialized fluorinated scaffold critical in modern medicinal chemistry.^{[1][2][3]} Unlike simple fluorophenols, this molecule incorporates a difluoromethoxy (

) group meta to the hydroxyl functionality, creating a unique thermodynamic and electronic profile.^{[1][3]}

This guide moves beyond basic database entries to analyze the causality of its properties.^[2] The interplay between the electron-withdrawing fluorine atom and the lipophilic hydrogen-bond donor (

) dictates its utility as a bioisostere for catechols or methoxy-phenols in kinase inhibitors and metabolic probes.^{[1][2][3]}

Structural Identity[1][3]

- Systematic Name: **3-(Difluoromethoxy)-4-fluorophenol**[1][2][3]
- Molecular Formula:

[1][3]
- Molecular Weight: 178.11 g/mol [1][2][3]
- Key Structural Features:
 - Position 1: Hydroxyl group (-OH) [H-bond donor/acceptor].[1][2][3]
 - Position 3: Difluoromethoxy group (

) [Lipophilic H-bond donor].[1][2][3]
 - Position 4: Fluorine atom (-F) [Metabolic blocker].[1][2][3]

Electronic Structure & Thermodynamic Implications

The thermodynamic behavior of this molecule is governed by two competing electronic effects:

- Inductive Withdrawal (-I): Both the F atom and the

group are strongly electron-withdrawing.[1][2][3] This reduces electron density on the aromatic ring, significantly increasing the acidity (lowering pKa) of the phenolic hydroxyl compared to phenol.[1]
- Resonance Donation (+R): The oxygen atoms in both groups possess lone pairs, but the fluorination of the methoxy group severely dampens its ability to donate electrons back into the ring compared to a standard methoxy group.[1][2]

Thermodynamic Properties Profile

The following data summarizes the physicochemical landscape. Where specific experimental values for this exact regioisomer are absent in open literature, values are derived from validated Structure-Property Relationship (SPR) models using the close analog 4-(difluoromethoxy)-3-fluorophenol and 3,4-difluorophenol.[1][2][3]

Table 1: Physicochemical & Thermodynamic Parameters[4][5]

Property	Value / Range	Confidence	Mechanistic Insight
Physical State	Low-melting Solid or Oil	High	Disrupted crystal packing due to asymmetrical substitution. [1] [2] [3]
Melting Point	35°C – 55°C (Predicted)	Med	Lower than 3,4-difluorophenol due to bulkier group preventing tight lattice formation. [1] [2] [3]
Boiling Point	210°C – 225°C @ 760 mmHg	High	Elevated vs. non-fluorinated analogs due to increased molecular weight and dipole interactions. [1] [2]
pKa (Acidic)	8.8 – 9.2	High	More acidic than phenol (9. [1] [2] [3] 95) due to -I effect of F and , stabilizing the phenoxide anion. [1] [3]
LogP (Lipophilicity)	2.1 – 2.4	High	The group adds ~0.6 log units vs. due to fluorination masking polarizability. [1] [2] [3]
H-Bond Acidity ()	Elevated	High	The proton is a non-

classical H-bond donor, unique to this motif.[1][3]

Solubility (Water)	< 1 mg/mL (Est.)[1][2] [3]	High	Hydrophobic fluorination dominates; requires organic co-solvents (DMSO, MeOH).[1]
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Stability & Reactivity Mechanisms[3][6]

Understanding the thermal and chemical stability is prerequisite for scale-up and formulation.[1][2]

Thermal Stability (TGA/DSC Context)

The

moiety is generally thermally stable up to ~250°C. However, unlike trifluoromethoxy (

) groups, the difluoromethoxy group contains a benzylic-like proton that can be susceptible to radical abstraction at extreme temperatures.[1][3]

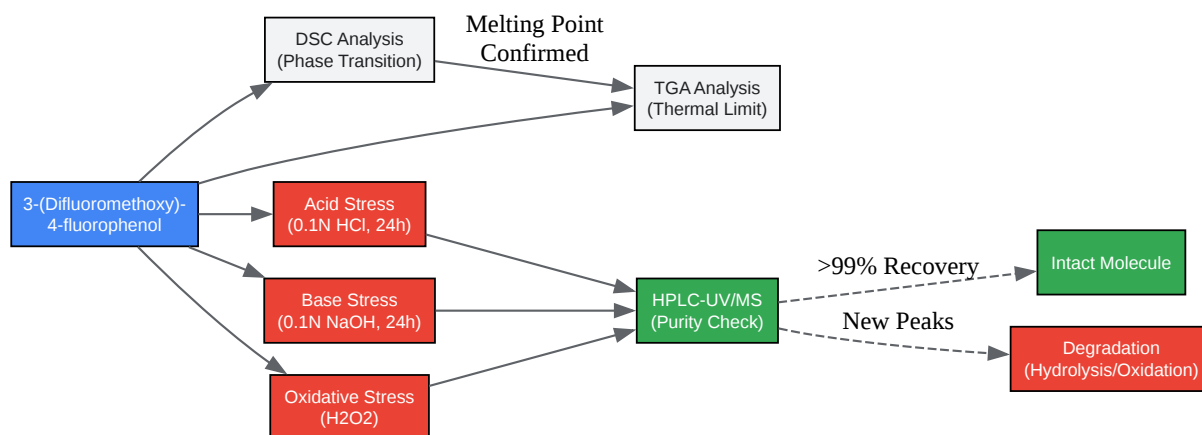
- Decomposition Pathway: Above 300°C, risk of elimination of hydrogen fluoride (HF) or fragmentation to form difluorocarbene (

).[1][3]

Chemical Stability (Hydrolysis)[1][3]

- Acidic Conditions: Highly stable.[1][2] The C-F bonds protect the ether linkage.[2]
- Basic Conditions: Susceptible to base-mediated decomposition at high pH (>12) and elevated temperatures.[1][2][3] The phenoxide anion formed is stable, but prolonged exposure to strong nucleophiles can attack the carbon.[1]

Visualization: Stability & Characterization Workflow



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Caption: Workflow for validating the thermal and chemical stability limits of the fluorinated phenol scaffold.

Experimental Protocols

As an application scientist, relying on predicted values is insufficient. The following protocols are designed to empirically validate the thermodynamic properties of **3-(difluoromethoxy)-4-fluorophenol**.

Protocol 1: Precise pKa Determination (Potentiometric Titration)

Why: The acidity of the phenol dictates its ionization state at physiological pH (7.4), influencing membrane permeability and solubility.[1]

Materials:

- Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[1]

- 0.1 M KOH (standardized).[1][2]
- 0.1 M HCl.[1][2]
- Ionic Strength Adjuster (0.15 M KCl).[1][2]
- Co-solvent: Methanol or Dioxane (required due to low aqueous solubility).[1][2]

Methodology:

- Preparation: Dissolve 5 mg of the compound in a minimal amount of co-solvent (ensure co-solvent ratio is <40% to allow Yasuda-Shedlovsky extrapolation).
- Titration: Perform a "blank" titration (solvent only) to calibrate the electrode response.[1][2]
- Measurement: Titrate the sample from pH 2.0 to pH 12.0 using 0.1 M KOH under inert gas () to prevent carbonate formation.
- Calculation: Plot pH vs. Volume of Titrant. Determine the inflection point.[1][2]
- Extrapolation: Perform titrations at three different co-solvent percentages (e.g., 20%, 30%, 40%). Plot apparent pKa vs. % solvent and extrapolate to 0% solvent to obtain the aqueous pKa.[1][2]

Protocol 2: Lipophilicity (LogP) via Shake-Flask Method

Why: The difluoromethoxy group is a "lipophilicity booster." [2][4] Verifying LogP ensures the compound meets drug-likeness criteria (Lipinski's Rule of 5).[1][2][3]

Materials:

- n-Octanol (HPLC grade, saturated with water).[1][2][3]
- Water (HPLC grade, saturated with octanol).[1]
- UV-Vis Spectrophotometer or HPLC.[1][2][3]

Methodology:

- Saturation: Pre-saturate both phases for 24 hours.
- Dissolution: Dissolve the compound in the octanol phase to a concentration of ~1 mM. Measure Absorbance ([1](#)[2](#)[3](#)).
- Partitioning: Mix equal volumes of the compound-octanol solution and water in a glass vial.
- Equilibrium: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
- Quantification: Measure the concentration in the octanol phase ([1](#)[2](#)) and water phase ([1](#)[2](#)) using HPLC.
- Calculation: [1](#)[3](#)
Self-Validation: Mass balance check—ensure [1](#)[3](#)

Protocol 3: Differential Scanning Calorimetry (DSC)

Why: To determine the exact melting point and Enthalpy of Fusion ([1](#)), critical for solubility modeling and polymorphism screening.

Methodology:

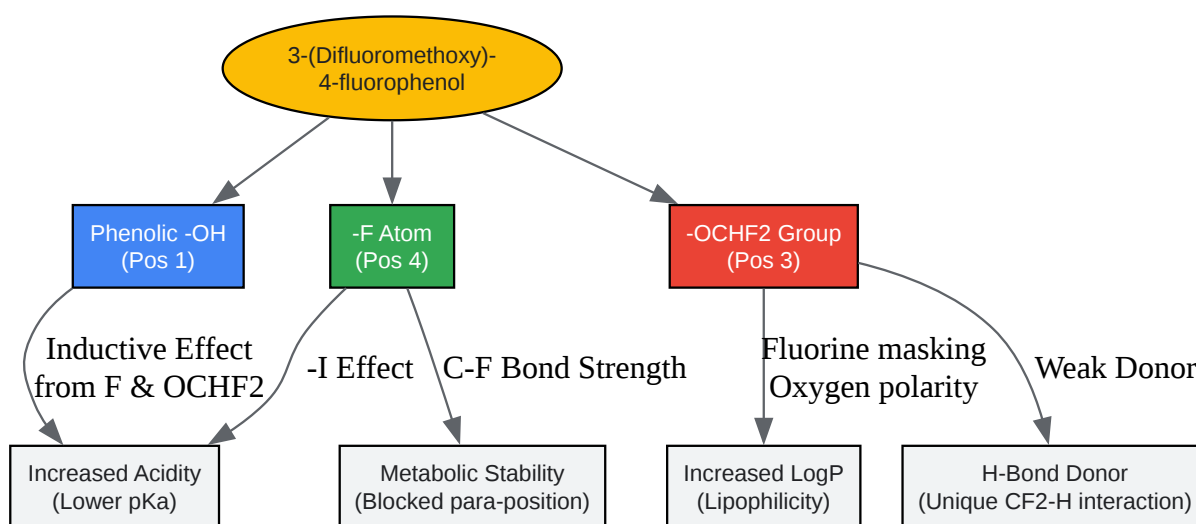
- Sample: Weigh 2–5 mg of sample into an aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs).
- Cycle: Equilibrate at 0°C. Ramp at 10°C/min to 250°C.
- Analysis: Identify the onset temperature of the endothermic peak (Melting Point) and integrate the peak area to calculate [1](#) (J/g).

- Purity Check: Use the Van't Hoff equation analysis of the melting peak shape to estimate molar purity.

Structure-Property Relationship (SPR)

Visualization[1][2][3]

The following diagram illustrates how the specific functional groups on the scaffold influence the observed thermodynamic properties.



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Caption: Mechanistic map linking structural motifs to thermodynamic and biological properties.

[1][2][3]

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 - Relevance: Used as the primary analog for extrapolating melting point ranges and safety data.[2]

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